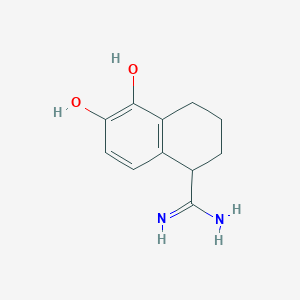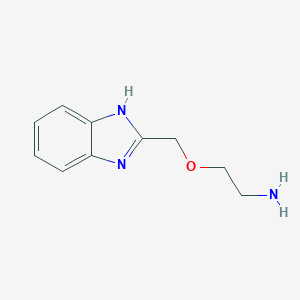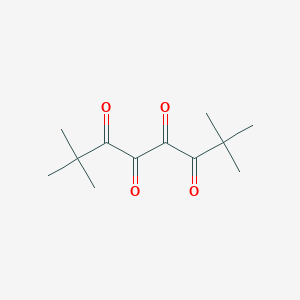
2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone, also known as muscone, is a naturally occurring compound found in musk deer and other animals. It is a highly valued fragrance ingredient in the perfume industry due to its unique odor and long-lasting scent. In addition to its use in perfumes, muscone has also been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone is not fully understood. However, it is believed to act on various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemische Und Physiologische Effekte
Muscone has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone has been found to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone in lab experiments is its unique odor, which allows for easy detection and quantification. It is also a relatively stable compound, which makes it suitable for long-term storage and use. However, one limitation is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone. One area of interest is its potential use in the development of new anti-inflammatory and anti-tumor drugs. Another area of research is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone and its effects on various signaling pathways in the body.
Synthesemethoden
Muscone can be synthesized through various methods, including the oxidation of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone alcohol or the reduction of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone ketone. One common method involves the reaction of diacetone alcohol with acetic anhydride in the presence of sulfuric acid, followed by oxidation with potassium permanganate.
Wissenschaftliche Forschungsanwendungen
Muscone has been the subject of scientific research due to its potential applications in various fields. In the field of medicine, 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
19909-70-7 |
|---|---|
Produktname |
2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone |
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2,2,7,7-tetramethyloctane-3,4,5,6-tetrone |
InChI |
InChI=1S/C12H18O4/c1-11(2,3)9(15)7(13)8(14)10(16)12(4,5)6/h1-6H3 |
InChI-Schlüssel |
VZPFAZLOXSSWIR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(=O)C(=O)C(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(=O)C(=O)C(=O)C(=O)C(C)(C)C |
Andere CAS-Nummern |
19909-70-7 |
Synonyme |
2,2,7,7-tetramethyloctane-3,4,5,6-tetrone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



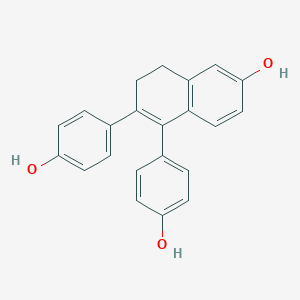
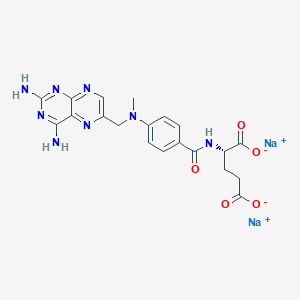
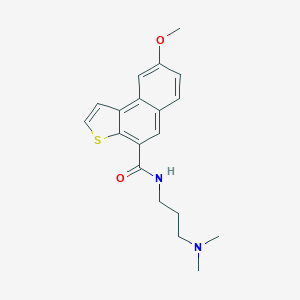
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)
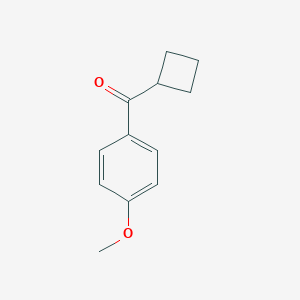
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)
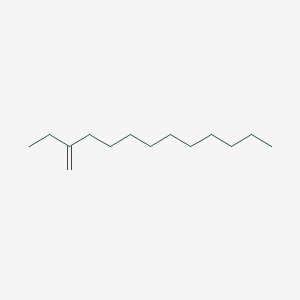
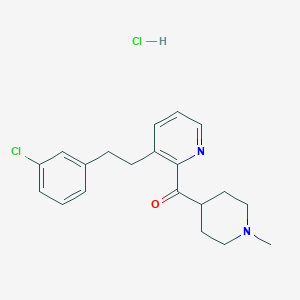
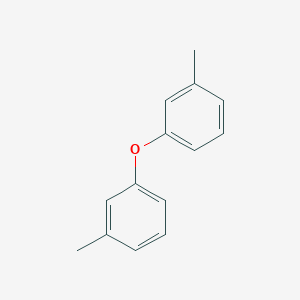
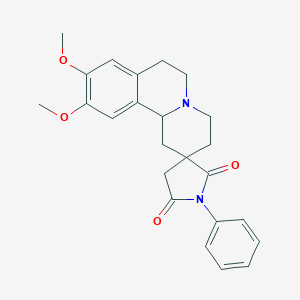
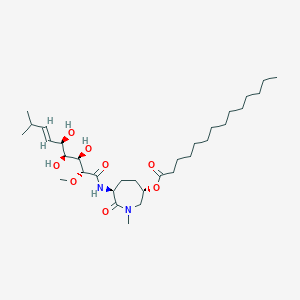
![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)
